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Compound of Interest

Compound Name: Diethyl allylmalonate

Cat. No.: B1584534 Get Quote

A Comparative Spectroscopic Guide to Diethyl
Allylmalonate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of diethyl
allylmalonate and its derivatives. By presenting key experimental data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a

valuable resource for the identification, characterization, and comparison of these versatile

synthetic intermediates.

Comparative Spectroscopic Data
The following tables summarize key quantitative data for diethyl allylmalonate and a selection

of its derivatives, facilitating straightforward comparison of their spectroscopic signatures.

¹H NMR Spectroscopic Data (CDCl₃)
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Compound R¹ R²
δ (ppm) -
Allyl Group

δ (ppm) -
Ethyl Group

δ (ppm) -
Other

Diethyl

malonate
H H -

1.28 (t, 6H,

J=7.1 Hz,

CH₃), 4.21 (q,

4H, J=7.1 Hz,

OCH₂)

3.39 (s, 2H,

α-CH₂)

Diethyl

allylmalonate
H Allyl

5.75 (m, 1H,

=CH), 5.10

(m, 2H,

=CH₂), 2.65

(d, 2H, J=7.2

Hz, α-CH₂)

1.25 (t, 6H,

J=7.1 Hz,

CH₃), 4.18 (q,

4H, J=7.1 Hz,

OCH₂)

3.45 (t, 1H,

J=7.2 Hz, α-

CH)

Diethyl

diallylmalonat

e

Allyl Allyl

5.70 (m, 2H,

=CH), 5.08

(m, 4H,

=CH₂), 2.60

(d, 4H, J=7.2

Hz, α-CH₂)

1.22 (t, 6H,

J=7.1 Hz,

CH₃), 4.15 (q,

4H, J=7.1 Hz,

OCH₂)

-

Diethyl

benzylmalona

te

H Benzyl -

1.20 (t, 6H,

J=7.1 Hz,

CH₃), 4.15 (q,

4H, J=7.1 Hz,

OCH₂)

7.25-7.35 (m,

5H, Ar-H),

3.25 (d, 2H,

J=7.8 Hz,

CH₂-Ph),

3.75 (t, 1H,

J=7.8 Hz, α-

CH)

¹³C NMR Spectroscopic Data (CDCl₃)
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Compo
und

R¹ R²
δ (ppm)
- Allyl
Group

δ (ppm)
- Ethyl
Group

δ (ppm)
- Other

δ (ppm)
- C=O

δ (ppm)
- Cα

Diethyl

malonate
H H -

14.0

(CH₃),

61.4

(OCH₂)

41.5 (α-

CH₂)
167.1 41.5

Diethyl

allylmalo

nate

H Allyl

132.5

(=CH),

118.5

(=CH₂),

34.5 (α-

CH₂)

14.1

(CH₃),

61.3

(OCH₂)

- 169.5 51.8

Diethyl

diallylmal

onate

Allyl Allyl

133.0

(=CH),

118.0

(=CH₂),

36.0 (α-

CH₂)

14.0

(CH₃),

61.2

(OCH₂)

- 171.5 57.5

Diethyl

benzylma

lonate

H Benzyl -

14.1

(CH₃),

61.5

(OCH₂)

136.0

(Ar-C),

129.0

(Ar-CH),

128.5

(Ar-CH),

127.0

(Ar-CH),

35.0

(CH₂-Ph)

169.0 52.5

Infrared (IR) Spectroscopic Data
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Compound R¹ R²
ν (cm⁻¹)
C=O
Stretch

ν (cm⁻¹)
C=C Stretch

ν (cm⁻¹)
Other Key
Bands

Diethyl

malonate
H H 1751, 1733 -

2980 (C-H

sp³), 1150 (C-

O)

Diethyl

allylmalonate
H Allyl ~1735 ~1645

3080 (=C-H),

2980 (C-H

sp³), 1150 (C-

O)

Diethyl

diallylmalonat

e

Allyl Allyl ~1730 ~1645

3080 (=C-H),

2980 (C-H

sp³), 1150 (C-

O)

Diethyl

benzylmalona

te

H Benzyl ~1730
~1600

(Aromatic)

3030 (Ar C-

H), 2980 (C-

H sp³), 1150

(C-O)

Mass Spectrometry (MS) Data (Electron Ionization)
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Compound R¹ R²
Molecular Ion
(M⁺) [m/z]

Key Fragment
Ions [m/z]
(Relative
Intensity)

Diethyl malonate H H 160
115 (M-OEt)⁺,

88, 60

Diethyl

allylmalonate
H Allyl 200

155 (M-OEt)⁺,

127, 109, 41

(Allyl)⁺

Diethyl

diallylmalonate
Allyl Allyl 240

199 (M-Allyl)⁺,

153, 127, 41

(Allyl)⁺

Diethyl

benzylmalonate
H Benzyl 250

205 (M-OEt)⁺,

177, 131, 91

(Benzyl)⁺ (100%)

[1]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker AVANCE III HD 400 MHz spectrometer (or equivalent) equipped

with a 5 mm broadband probe.

Sample Preparation: Approximately 10-20 mg of the diethyl allylmalonate derivative was

dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane

(TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16
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Acquisition Time: ~4 seconds

Relaxation Delay: 1.0 seconds

Spectral Width: 16 ppm

Temperature: 298 K

¹³C{¹H} NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: ~1 second

Relaxation Delay: 2.0 seconds

Spectral Width: 240 ppm

Temperature: 298 K

Data Processing: The free induction decay (FID) was Fourier transformed after applying an

exponential line broadening factor of 0.3 Hz. Phase and baseline corrections were applied

manually. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and

the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped

with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation: A small drop of the neat liquid sample was placed directly onto the

diamond crystal of the ATR accessory.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹

Number of Scans: 8

Data Processing: The spectrum was baseline corrected and the peak positions were

identified.

Mass Spectrometry (MS)
Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an

electron ionization (EI) source, such as an Agilent 7890B GC system connected to a 5977A

MSD.

GC Conditions:

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

Inlet Temperature: 250 °C

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10

°C/min, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV[2]

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Mass Range: m/z 30-400

Data Analysis: The mass spectrum of the chromatographic peak corresponding to the

compound of interest was analyzed for the molecular ion and characteristic fragment ions.
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Visualizations
Synthesis and Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent

spectroscopic characterization of diethyl allylmalonate derivatives.

Synthesis

Spectroscopic Analysis

Diethyl Malonate

Reaction Mixture

Base (e.g., NaOEt) Allyl Halide / Substituted Allyl Halide

Workup & Purification
(e.g., Extraction, Chromatography)

Diethyl Allylmalonate Derivative

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

(GC-MS)

Structure Elucidation & Comparison

Click to download full resolution via product page

Caption: General workflow for synthesis and analysis.
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Logical Relationship of Diethyl Allylmalonate Derivatives
This diagram illustrates the structural relationships between diethyl malonate and its allyl-

containing derivatives.

Diethyl Malonate

R¹=H, R²=H

Diethyl Allylmalonate

R¹=H, R²=Allyl

+ Allyl group

Diethyl Diallylmalonate

R¹=Allyl, R²=Allyl

+ Allyl group

Other Diethyl Allylmalonate Derivatives

R¹=Allyl, R²=Alkyl/Aryl/etc.

+ R² group

Click to download full resolution via product page

Caption: Structural relationships of derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1584534#spectroscopic-analysis-and-
characterization-of-diethyl-allylmalonate-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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